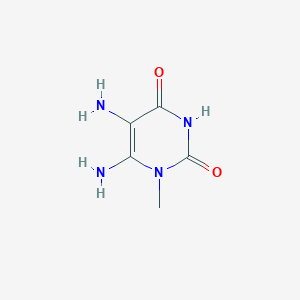
5,6-Diamino-1-metiluracilo
Descripción general
Descripción
5,6-Diamino-1-methyluracil (DMU) is an important organic chemical compound that has been widely used in scientific research. It is a derivative of uracil, a pyrimidine base found in nucleic acids, and is commonly used as a model system for studying the chemistry and biological properties of uracil and its derivatives. DMU has been used in a variety of applications, including synthesis, chemical and biological research, and drug development.
Aplicaciones Científicas De Investigación
Investigación bioquímica
5,6-Diamino-1-metiluracilo: se utiliza en la investigación de proteómica debido a sus propiedades bioquímicas . Sirve como bloque de construcción en la síntesis de análogos de ácidos nucleicos y se puede utilizar para estudiar los mecanismos de replicación y reparación del ADN.
Investigación médica
En la investigación médica, este compuesto se ha explorado por su potencial en el desarrollo de inhibidores que se dirigen al receptor B4 del carcinoma hepatocelular productor de eritropoyetina (EphB4), lo cual es significativo en la investigación del cáncer .
Aplicaciones ambientales
Las hojas de datos de seguridad de This compound proporcionan información sobre su impacto ambiental, lo que indica la necesidad de un manejo cuidadoso y un posible uso en estudios de toxicidad ambiental .
Investigación agrícola
Si bien las aplicaciones específicas en la agricultura no se informan ampliamente, las propiedades del químico sugieren posibles usos en el desarrollo de productos químicos agrícolas que interactúan con el ADN o el ARN de las plantas .
Desarrollo farmacéutico
This compound: es un precursor en la síntesis de varios compuestos farmacéuticos, incluidos aquellos con posibles efectos antiproliferativos contra ciertas células cancerosas .
Cada uno de estos campos aprovecha las propiedades químicas únicas de This compound, como su estado sólido a temperatura ambiente, su coloración de blanco a amarillo claro a verde y su punto de fusión de 270 °C . Su fórmula molecular es
C5H8N4O2 C_5H_8N_4O_2 C5H8N4O2
y tiene un peso molecular de 156.14 . La capacidad del compuesto para participar en enlaces de hidrógeno debido a sus grupos amino lo hace particularmente útil en las aplicaciones mencionadas anteriormente.Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
A study has shown that a heterocyclization reaction of 5,6-diamino-1-methyluracil and 2-oxopentanedioic acid can lead to the synthesis of 3-(1-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridin-6-yl)propanoic acid . This suggests that 5,6-Diamino-1-methyluracil may be involved in certain biochemical reactions, but more research is needed to fully understand its role in these pathways.
Propiedades
IUPAC Name |
5,6-diamino-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h6-7H2,1H3,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJQVXIJHUQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220015 | |
| Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6972-82-3 | |
| Record name | 3-Methyl-4,5-diaminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Diamino-1-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-4,5-DIAMINOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ57UDJ4UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 5,6-Diamino-1-methyluracil and how has it been studied?
A: 5,6-Diamino-1-methyluracil is a uracil derivative with two amino groups at positions 5 and 6, and a methyl group at position 1 on the pyrimidine ring. Its molecular formula is C6H10N4O2. [] Researchers have utilized X-ray crystallography to determine the crystal structure of 5,6-Diamino-1-methyluracil. [] This technique provides valuable insights into the spatial arrangement of atoms within the molecule.
Q2: Have there been any computational studies on 5,6-Diamino-1-methyluracil and related compounds?
A: Yes, semiempirical calculations using AM1 and PM3 methods have been employed to investigate 5,6-Diamino-1-methyluracil and other 5,6-diaminouracil derivatives. [] These computational methods provide information about molecular properties, electronic structure, and potential energy surfaces.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



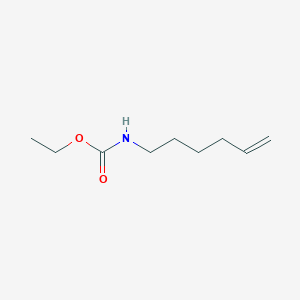
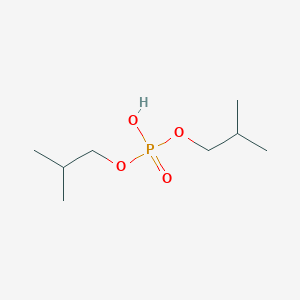

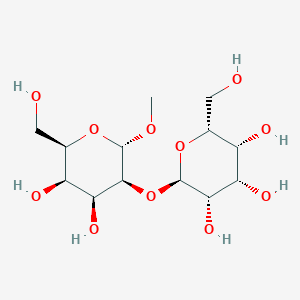
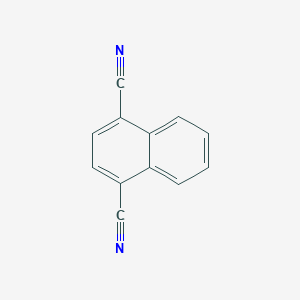
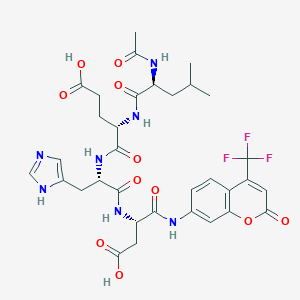
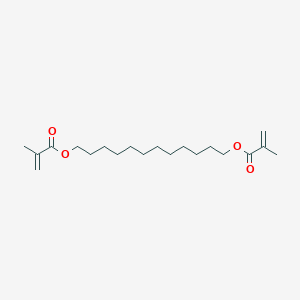
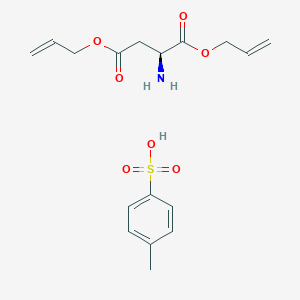
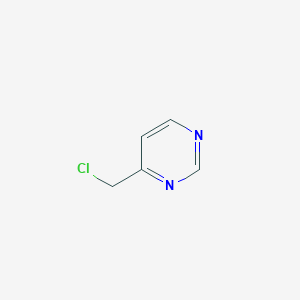

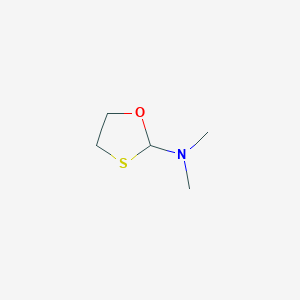

![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)